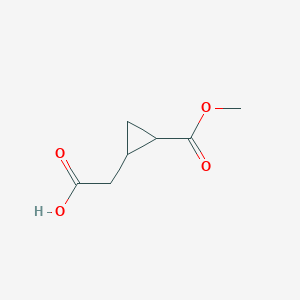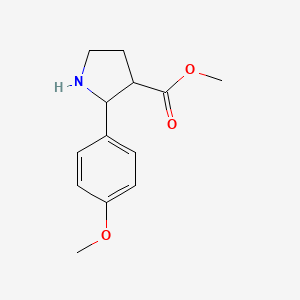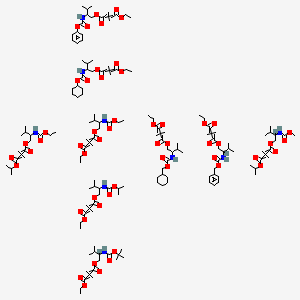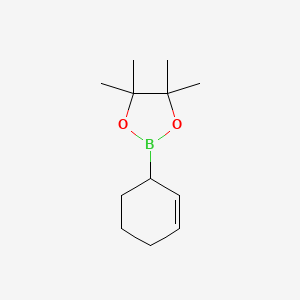
Di-(N)-butylmagnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(N)-butylmagnesium is an organometallic compound that features two butyl groups attached to a central magnesium atom. This compound is of significant interest in organic synthesis due to its reactivity and utility as a strong base and nucleophile. It is commonly used in various chemical reactions, including polymerization and as a reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-(N)-butylmagnesium can be synthesized through the reaction of butylmagnesium chloride with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:
2C4H9MgCl+Mg→(C4H9)2Mg+2MgCl2
The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactive magnesium species.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure efficient mixing and reaction completion. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di-(N)-butylmagnesium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and butane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used with this compound include halides, carbonyl compounds, and acids. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the organometallic compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with halides can produce alkanes.
Scientific Research Applications
Di-(N)-butylmagnesium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which di-(N)-butylmagnesium exerts its effects involves the donation of electron density from the magnesium atom to the electrophilic centers of reactants. This nucleophilic attack facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to di-(N)-butylmagnesium include:
Diethylmagnesium: Features ethyl groups instead of butyl groups.
Dibutylzinc: Contains zinc instead of magnesium.
Butyllithium: Uses lithium as the central metal atom.
Uniqueness
This compound is unique due to its specific reactivity profile, which is influenced by the size and electronic properties of the butyl groups and the magnesium center. This makes it particularly useful in certain types of organic synthesis reactions where other organometallic compounds may not be as effective.
Properties
IUPAC Name |
magnesium;butane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBSBKRXUVBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914933 |
Source


|
| Record name | Magnesium dibutan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95566-36-2 |
Source


|
| Record name | Magnesium dibutan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B13398132.png)
![N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B13398139.png)
![2-[[2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13398154.png)

![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)




![[6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B13398204.png)

